Galnon

Vue d'ensemble

Description

Le Galnon est un agoniste synthétique non peptidique des récepteurs de la galanine GAL1 et GAL2. Il a été étudié pour ses effets thérapeutiques potentiels, notamment ses propriétés anticonvulsivantes, anxiolytiques, anorexiques et amnésiques . Le this compound est particulièrement intéressant en raison de sa capacité à traverser la barrière hémato-encéphalique et de sa stabilité, ce qui en fait un candidat prometteur pour le développement de médicaments .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du Galnon implique plusieurs étapes, commençant par la préparation de ses précurseurs oxazoliques. Ces précurseurs sont ensuite couplés en un trimère linéaire, suivi d'une réaction de macrolactamisation pour former le composé final . Les conditions réactionnelles impliquent généralement une atmosphère d'argon et l'utilisation de solvants deutérés pour la spectroscopie RMN .

Méthodes de production industrielle

Bien que les méthodes spécifiques de production industrielle du this compound ne soient pas largement documentées, le processus de synthèse peut être mis à l'échelle en utilisant des techniques standard de synthèse organique. Les étapes clés impliquent la préparation d'intermédiaires, des réactions de couplage et des processus de purification pour garantir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Types de réactions

Le Galnon subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont essentielles pour modifier la structure du composé et améliorer ses propriétés pharmacologiques .

Réactifs et conditions courants

Les réactifs courants utilisés dans la synthèse et la modification du this compound comprennent des agents oxydants, des agents réducteurs et des nucléophiles pour les réactions de substitution. Les conditions réactionnelles impliquent souvent des températures contrôlées, des atmosphères inertes et des solvants spécifiques pour optimiser les résultats de la réaction .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés du this compound, qui sont étudiés pour leurs activités biologiques améliorées. Ces dérivés aident à comprendre la relation structure-activité et à améliorer l'efficacité du composé .

Applications de la recherche scientifique

Mécanisme d'action

Le this compound exerce ses effets en se liant aux récepteurs de la galanine GAL1 et GAL2, qui sont des récepteurs couplés aux protéines G. Lors de la liaison, le this compound active ces récepteurs, ce qui conduit à diverses voies de signalisation en aval. Ces voies comprennent l'inhibition de la libération de neurotransmetteurs, la modulation de la transmission synaptique et la régulation de fonctions physiologiques telles que l'alimentation et la réponse au stress . Les cibles moléculaires exactes et les voies impliquées dans l'action du this compound sont encore à l'étude, mais sa capacité à moduler la signalisation galaninergique est bien documentée .

Applications De Recherche Scientifique

Anticonvulsant Activity

Mechanism of Action:

Galnon has demonstrated significant anticonvulsant properties in various animal models. A study found that this compound reduced seizure severity and increased latency in pentylenetetrazole-induced seizures in mice. It was shown to inhibit adenylate cyclase activity, suggesting its role as an agonist at galanin receptors .

Key Findings:

- This compound treatment lowered the maximal seizure score from 4.5 (control) to 1.45 (this compound-treated) .

- It also reversed the proconvulsant effects of the galanin receptor antagonist M35, indicating its effectiveness in modulating seizure activity.

Drug Addiction Treatment

Facilitation of Extinction Learning:

this compound's ability to penetrate the blood-brain barrier and resist degradation makes it a promising candidate for treating drug addiction. Research indicates that this compound can facilitate the extinction of morphine-conditioned behaviors and reduce withdrawal symptoms associated with opioid dependence .

Key Findings:

- In GAL −/− mice, this compound reversed morphine-induced locomotor activity increases and blocked nicotine and cocaine rewards in conditioned place preference models .

- Its effects suggest a potential therapeutic role in managing substance use disorders by targeting neural pathways involved in addiction.

Effects on Bone Health

Impact on Osteoclast Activity:

Recent studies have explored this compound's effects on bone density and quality. In ovariectomized rats, which serve as a model for postmenopausal osteoporosis, this compound treatment resulted in increased expression of markers associated with bone resorption, such as RANKL and TNF-α .

Key Findings:

- This compound increased the RANKL:OPG gene ratio, indicating enhanced osteoclastic activity .

- While it reduced overall bone volume, biomechanical testing showed that the quality of bone per unit area was improved, suggesting a complex role in bone metabolism .

Neuroprotection and Mood Regulation

Potential Antidepressant Effects:

this compound has been investigated for its anxiolytic and antidepressant-like effects. Studies indicate that it may lower anxiety levels and improve mood-related behaviors through its action on galanin receptors .

Key Findings:

- This compound exhibited anti-hyperalgesic effects and reduced anxiety-like behaviors in various animal models, suggesting its potential utility in treating mood disorders.

Summary Table of this compound Applications

Mécanisme D'action

Galnon exerts its effects by binding to galanin receptors GAL1 and GAL2, which are G-protein-coupled receptors. Upon binding, this compound activates these receptors, leading to various downstream signaling pathways. These pathways include the inhibition of neurotransmitter release, modulation of synaptic transmission, and regulation of physiological functions such as feeding and stress response . The exact molecular targets and pathways involved in this compound’s action are still under investigation, but its ability to modulate galaninergic signaling is well-documented .

Comparaison Avec Des Composés Similaires

Composés similaires

Des composés similaires au Galnon comprennent d'autres agonistes des récepteurs de la galanine tels que le galmic et le spirocoumaranon . Ces composés partagent des similitudes structurales et présentent des effets pharmacologiques similaires.

Unicité du this compound

Ce qui distingue le this compound des autres composés similaires, c'est sa nature non peptidique, qui lui confère une plus grande stabilité et la capacité à traverser la barrière hémato-encéphalique. De plus, le this compound s'est avéré avoir une gamme d'effets plus large, notamment des propriétés anticonvulsivantes, anxiolytiques et anorexiques, ce qui en fait un composé polyvalent pour des applications thérapeutiques .

Activité Biologique

Galnon is a synthetic non-peptide agonist of the galanin receptors, specifically targeting GalR1, GalR2, and GalR3. It has garnered attention for its diverse biological activities, particularly in the context of neurological and metabolic disorders. This article aims to present a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

This compound exhibits multiple mechanisms that contribute to its biological effects:

- G-Protein Coupled Receptor Activation : this compound can activate intracellular G-proteins independent of receptor activation, allowing it to penetrate the plasma membrane and influence various signaling pathways .

- Selectivity for G-Proteins : It shows selectivity for different G-proteins, which may mediate its physiological effects beyond the known galanin receptors .

- Interaction with Other Receptors : Research indicates that this compound may interact with other G-protein coupled receptors (GPCRs), enhancing its biological activity across different systems .

Physiological Effects

This compound's systemic administration has been linked to several significant physiological outcomes:

- Neurological Impact : Studies have shown that this compound can attenuate cocaine-induced behaviors, such as motor activity and dopamine overflow in the frontal cortex, without affecting baseline motor functions . This suggests a potential role in modulating addiction-related behaviors.

- Bone Metabolism : In osteoporotic models, this compound has been observed to enhance osteoclastic bone resorption, indicating a complex role in bone metabolism .

- Neuroprotection : this compound has demonstrated protective effects against opiate withdrawal symptoms and may act as a neuromodulator in the context of addiction .

Case Studies and Research Findings

The following table summarizes key studies on this compound's biological activity:

Detailed Research Findings

- Cocaine-Induced Motor Activity : A study found that this compound could significantly reduce cocaine-induced hyperactivity in rats while not altering baseline activity levels. This suggests its potential as a therapeutic agent for managing cocaine addiction .

- Opiate Withdrawal : Research indicates that this compound administration can alleviate signs of opiate withdrawal in galanin knockout mice, suggesting that it may counteract the neurochemical changes associated with addiction .

- Bone Health : In ovariectomized rats, this compound was shown to reduce bone volume while enhancing osteoclastic resorption, highlighting its dual role in bone metabolism and potential implications for osteoporosis treatment .

Propriétés

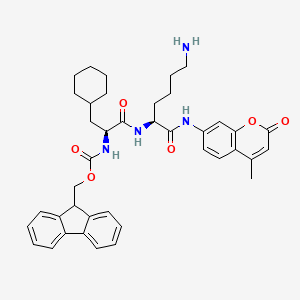

IUPAC Name |

9H-fluoren-9-ylmethyl N-[1-[[6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H46N4O6/c1-25-21-37(45)50-36-23-27(18-19-28(25)36)42-38(46)34(17-9-10-20-41)43-39(47)35(22-26-11-3-2-4-12-26)44-40(48)49-24-33-31-15-7-5-13-29(31)30-14-6-8-16-32(30)33/h5-8,13-16,18-19,21,23,26,33-35H,2-4,9-12,17,20,22,24,41H2,1H3,(H,42,46)(H,43,47)(H,44,48) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKNOZZKXIDSTRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC3CCCCC3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H46N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

678.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.